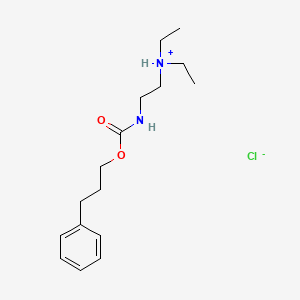
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is an organic compound with the molecular formula C16H26N2O2·HCl. This compound is known for its unique chemical structure, which includes a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride typically involves the reaction of 3-phenylpropyl isocyanate with 2-(diethylamino)ethylamine. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid catalysts and automated systems can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
科学的研究の応用
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The diethylaminoethyl group can interact with receptor sites, modulating their function and leading to various physiological effects.
類似化合物との比較
Similar Compounds
Ethyl N-(3-Phenyl-2-propynoyl)carbamate: Similar structure but with a propynoyl group instead of a propyl group.
2-(Diethylamino)ethyl 4-ethoxyphenylcarbamate: Contains an ethoxyphenyl group instead of a phenylpropyl group.
2-(Diethylamino)ethyl benzhydrylthiocarbamate: Contains a benzhydryl group instead of a phenylpropyl group.
Uniqueness
3-Phenylpropyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is unique due to its specific combination of a phenylpropyl group and a diethylaminoethyl group linked by a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
101491-69-4 |
|---|---|
分子式 |
C16H27ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC名 |
diethyl-[2-(3-phenylpropoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-3-18(4-2)13-12-17-16(19)20-14-8-11-15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,17,19);1H |
InChIキー |
LIBRAQNHRIRHEH-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCNC(=O)OCCCC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


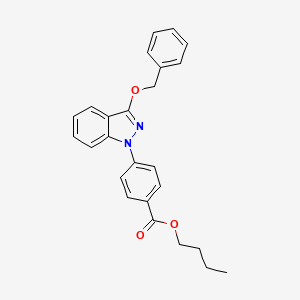
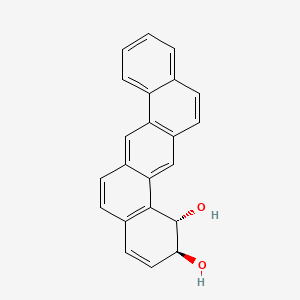


-methanone](/img/structure/B13744928.png)
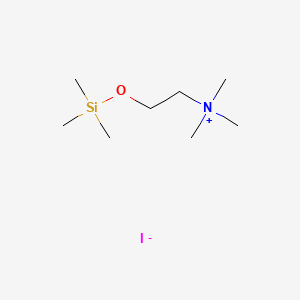



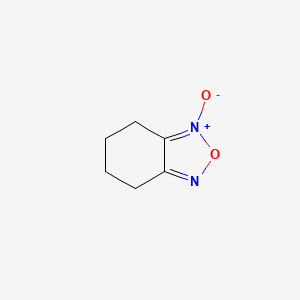

![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
